2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of spiro compounds known for their diverse biological activities, including antimicrobial and receptor antagonist properties. The increasing need for new drugs, particularly against resistant strains of pathogens, has led to the exploration of such compounds.
The compound was synthesized as part of research aimed at developing new antitubercular agents. It is derived from modifications of existing spiro compounds, with studies indicating its efficacy against both active and dormant strains of Mycobacterium tuberculosis . The synthesis methods and structural modifications have been detailed in various scientific publications and patents .
2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] can be classified as:
The synthesis of 2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] typically involves multi-step organic reactions. Key steps include:
For instance, one method described involves reacting a precursor compound with a chlorinating agent under controlled conditions to ensure selective chlorination at the desired position. The reaction mixture is then purified using extraction techniques such as liquid-liquid extraction with solvents like ethyl acetate .
The molecular structure of 2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] can be represented by its chemical formula . The compound exhibits a unique spiro arrangement that contributes to its biological activity.
Key structural data include:
The compound can undergo various chemical reactions typical for spiro compounds, including:
In laboratory settings, reactions are often monitored using thin-layer chromatography (TLC) to assess progress and purity before proceeding to further steps or purification processes .
The mechanism of action for 2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] primarily involves its interaction with specific biological targets:
Experimental data indicate significant inhibitory effects on both active and dormant forms of Mycobacterium tuberculosis, making it a candidate for further development in tuberculosis treatment .
Relevant analyses often involve stability testing under different environmental conditions and interactions with biological matrices to predict behavior in vivo .
The primary applications of 2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] include:
Ongoing research continues to explore the full potential of this compound in various therapeutic contexts, emphasizing its relevance in contemporary medicinal chemistry challenges .
The synthesis of 2'-chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] relies on strategic spiroannulation techniques to construct its complex architecture. The core approach involves a convergent multi-step sequence:
This methodology enables access to gram-scale quantities (>5 g) with purities >95%, as confirmed by vendors like ChemShuttle and BLD Pharm [3] [7].
Refinements in the synthetic pathway focus on step reduction, yield improvement, and purification simplification:
Table 1: Optimization of Key Synthetic Steps
Step | Initial Conditions | Optimized Conditions | Yield Increase |
---|---|---|---|
Thienopyran Cyclization | H₂SO₄ catalysis, 12h, 80°C | POCl₃/DMF, 2h, 60°C | 45% → 82% |
Spirocyclization | NaH/THF, 24h | K₂CO₃/DMF, microwave, 30 min | 28% → 65% |
Boc Protection | (Boc)₂O, CH₂Cl₂, rt | (Boc)₂O, NaOH(aq), phase-transfer | 76% → 92% |
Critical improvements include:
These modifications elevate overall yield from 11% to 48% while eliminating chromatographic purification [5] [8] [9].
Structural confirmation employs complementary analytical techniques:
Table 2: Spectroscopic and Crystallographic Characterization Data
Method | Key Features | Structural Insights |
---|---|---|
¹H NMR (400 MHz, CDCl₃) | δ 6.72 (s, 1H, thienyl-H), 4.20–4.05 (m, 2H, OCH₂), 3.65–3.55 (m, 2H, NCH₂), 2.95 (t, 2H, SCH₂) | Confirms spiro linkage absence of H4/H4' coupling |
13C NMR | δ 152.1 (C2), 123.8 (C3), 71.2 (spiro-C), 56.7 (OCH₂), 48.3 (NCH₂) | Verifies quaternary spiro carbon |
HRMS | [M+H]⁺ calcd. for C₁₁H₁₄ClNOS: 243.0521; found: 243.0524 | Validates molecular formula |
X-ray Crystallography | Twist-boat piperidine conformation, C-Cl bond length 1.732 Å | Reveals intramolecular C-H⋯π interactions |
X-ray analysis confirms the twist-boat conformation of the piperidine ring and sp² hybridization at nitrogen. The chlorine atom occupies a pseudo-axial position, minimizing steric strain. The dihedral angle between the thienopyran and piperidine planes is 84.91(7)°, indicating near-perpendicularity [8].
The C2'-chlorine atom critically influences physicochemical properties:
Notably, chlorine removal diminishes Mycobacterium tuberculosis inhibition by 8-fold (MIC: 8.23 µM vs. 66.1 µM), highlighting its pharmacophoric role [1].
Salt forms address the free base's limited solubility (0.024 mg/mL):
Table 3: Properties of Common Salt Forms
Salt Form | Solubility (H₂O) | Melting Point | Stability (25°C) | Primary Applications |
---|---|---|---|---|
Trifluoroacetate (TFA) | 4.7 mg/mL | 162–164°C (dec.) | >24 months | HPLC purification, biological screening |
Hydrochloride | 8.2 mg/mL | 218–220°C | >36 months | Crystallization, formulation |
Free base | 0.024 mg/mL | 101–103°C | >12 months | Organic synthesis |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7